D4R Binding Affinity vs A-412997
D4R agonist-1 (Compound 16f) binds to human dopamine D4 receptors with a Ki of 2.2 nM, compared to 7.9 nM for the classical D4R agonist A-412997, representing a 3.6-fold improvement in affinity [1][2]. This enhancement is attributed to the benzothiazole substitution on the phenylacetamide scaffold.
3.6-fold higher affinity
| Evidence Dimension | Binding affinity (Ki) at human dopamine D4 receptor |
|---|---|
| Target Compound Data | Ki = 2.2 nM |
| Comparator Or Baseline | A-412997, Ki = 7.9 nM |
| Quantified Difference | 3.6-fold lower Ki (higher affinity) for D4R agonist-1 |
| Conditions | Competitive radioligand binding displacement assay using [3H]-N-methylspiperone in membranes from HEK293 cells stably expressing human D4.4 receptor |
Why This Matters
Higher binding affinity may allow lower compound concentrations in assays, reducing solvent artifacts and off-target effects.
- [1] Keck TM, Free RB, Day MM, et al. Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. J Med Chem. 2019;62(7):3722-3740. View Source
- [2] Ace Therapeutics. A-412997 Technical Datasheet. Accessed 2026. View Source
